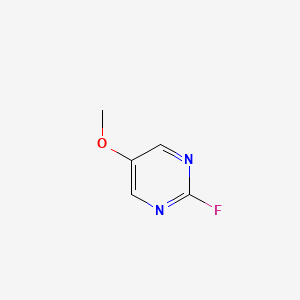![molecular formula C7H14ClNO2 B6166861 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride CAS No. 922706-05-6](/img/no-structure.png)
2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It is a common structure in many biologically active compounds .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “2S” indicates the stereochemistry at the 2nd carbon of the pyrrolidine ring, meaning that the methyl group is attached to this carbon in the S configuration .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the pyrrolidine ring could influence its solubility and reactivity .Wirkmechanismus
Target of Action
It’s known that compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that compounds with a pyrrolidine ring can have target selectivity .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride involves the reaction of 2-pyrrolidone with methyl iodide to form N-methyl-2-pyrrolidone, which is then reacted with ethyl chloroacetate to form ethyl 2-(N-methylpyrrolidin-2-yl)acetate. This intermediate is then hydrolyzed to form 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-pyrrolidone", "methyl iodide", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-pyrrolidone with methyl iodide in the presence of sodium hydroxide to form N-methyl-2-pyrrolidone.", "Step 2: React N-methyl-2-pyrrolidone with ethyl chloroacetate in the presence of a base to form ethyl 2-(N-methylpyrrolidin-2-yl)acetate.", "Step 3: Hydrolyze ethyl 2-(N-methylpyrrolidin-2-yl)acetate with hydrochloric acid to form 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid.", "Step 4: Convert 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid to its hydrochloride salt by reaction with hydrochloric acid." ] } | |
CAS-Nummer |
922706-05-6 |
Produktname |
2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride |
Molekularformel |
C7H14ClNO2 |
Molekulargewicht |
179.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)
